1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine
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Overview
Description
1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-A]pyrazines. This compound is characterized by the presence of an iodine atom at the 1-position and two methyl groups at the 3 and 6 positions of the imidazo[1,5-A]pyrazine ring. It has a molecular formula of C8H9IN4 and a molecular weight of 288.09 g/mol .
Preparation Methods
The synthesis of 1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the iodination of 3,6-dimethylimidazo[1,5-A]pyrazin-8-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazo[1,5-A]pyrazines, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine can be compared with other similar compounds, such as:
1-Iodo-3-isopropylimidazo[1,5-A]pyrazin-8-amine: This compound has an isopropyl group instead of methyl groups, which can influence its reactivity and biological activity.
1-Iodo-3-propan-2-ylimidazo[1,5-A]pyrazin-8-amine: Similar to the previous compound, it has a propan-2-yl group, affecting its chemical properties.
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and ring structures, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9IN4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
1-iodo-3,6-dimethylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H9IN4/c1-4-3-13-5(2)12-7(9)6(13)8(10)11-4/h3H,1-2H3,(H2,10,11) |
InChI Key |
JQLNCJNCIRFHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=N1)N)I)C |
Origin of Product |
United States |
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